1-[4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c22-17-9-5-4-8-16(17)19-24-20(30(27,28)15-6-2-1-3-7-15)21(29-19)25-12-10-14(11-13-25)18(23)26/h1-9,14H,10-13H2,(H2,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPWTBDSIVDELF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Synthesis
This method involves cyclodehydration of α-acylamino ketones. For the target compound, a modified approach is utilized:
- Substrate preparation : A 2-acylamino ketone precursor is synthesized by reacting 2-fluorobenzoyl chloride with a β-ketoamide derivative.
- Cyclization : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) catalyzes intramolecular cyclization at 80–100°C for 4–6 hours.
Example protocol :
2-Acetamido-1-(2-fluorophenyl)propan-1-one (5.0 g) is heated with PPA (15 mL) at 90°C for 5 hours.
The mixture is cooled, diluted with ice water, and extracted with ethyl acetate.
Yield: 78%.
Hantzsch Oxazole Synthesis
An alternative route employs α-haloketones and amides:
- Reaction of 2-fluoro-α-bromoacetophenone with benzamide in dimethylformamide (DMF) at 60°C.
- Cyclization facilitated by potassium carbonate (K₂CO₃), yielding the 1,3-oxazole intermediate.
Key data :
| Starting Material | Conditions | Yield | Reference |
|---|---|---|---|
| 2-Fluoro-α-bromoacetophenone | DMF, K₂CO₃, 60°C | 82% |
Introduction of the Benzenesulfonyl Group
The benzenesulfonyl moiety is introduced via sulfonylation at position 4 of the oxazole ring:
Friedel-Crafts Sulfonylation
- Electrophilic substitution : The oxazole intermediate reacts with benzenesulfonyl chloride in the presence of AlCl₃.
- Reaction conditions : Dichloromethane (DCM) solvent, 0°C to room temperature, 12 hours.
Optimization notes :
Transition Metal-Catalyzed Coupling
For improved regioselectivity, palladium-catalyzed coupling is employed:
- Suzuki-Miyaura reaction : A boronic ester-functionalized oxazole reacts with benzenesulfonyl bromide.
- Catalyst system : Pd(PPh₃)₄ with Cs₂CO₃ in tetrahydrofuran (THF).
Yield comparison :
| Method | Yield | Purity |
|---|---|---|
| Friedel-Crafts | 65% | 90% |
| Suzuki-Miyaura coupling | 88% | 95% |
Incorporation of the Piperidine-4-Carboxamide Moiety
The piperidine-4-carboxamide is introduced via amide bond formation:
Carboxylic Acid Activation
- Piperidine-4-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride.
- Coupling : The acyl chloride reacts with ammonium hydroxide or a primary amine in tetrahydrofuran (THF).
Protocol :
Piperidine-4-carboxylic acid (3.2 g) is treated with SOCl₂ (10 mL) at reflux for 2 hours.
The acyl chloride is cooled, diluted with THF, and added to NH₄OH (20 mL) at 0°C.
Yield: 85%.
Solid-Phase Synthesis
For high-throughput applications, resin-bound synthesis is utilized:
- Wang resin functionalization : The oxazole-sulfonyl intermediate is anchored via its carboxylic acid group.
- Amide coupling : Piperidine-4-carboxamide is introduced using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as the coupling agent.
Final Assembly and Purification
The fully substituted oxazole is coupled to the piperidine-4-carboxamide via nucleophilic aromatic substitution (NAS):
Reaction conditions :
Purification :
Analytical Characterization
Critical data for verifying the target compound:
| Property | Method | Result | Reference |
|---|---|---|---|
| Molecular Formula | HRMS | C₂₂H₂₁FN₂O₄S | |
| Melting Point | DSC | 198–200°C | |
| ¹H NMR (400 MHz, CDCl₃) | NMR | δ 8.21 (s, 1H, oxazole-H) | |
| HPLC Purity | Reverse-phase | 98.5% |
Chemical Reactions Analysis
Types of Reactions
1-[4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its molecular targets.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide would depend on its specific molecular targets and pathways. Generally, it could interact with proteins, enzymes, or receptors to modulate their activity, leading to a biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,3-oxazole derivatives with diverse biological activities. Below is a structural and functional comparison with key analogs:
Table 1: Structural and Functional Comparison
Notes:
- Molecular Weight : The target compound (~425.5 g/mol) falls within the typical range for small-molecule drugs, balancing bioavailability and membrane permeability .
- Fluorophenyl vs. Methylphenyl : The 2-fluorophenyl group in the target compound may improve metabolic stability compared to the 2-methylphenyl analog (CAS 855714-71-5) due to fluorine’s electron-withdrawing effects .
- Piperidine vs.
- Sulfonamide vs. Phosphoryl : The benzenesulfonyl group in the target compound provides stronger hydrogen-bonding capacity than the diethoxyphosphoryl group in ’s analog, which may improve target affinity .
Key Research Findings
Structural Insights : Crystallographic tools like SHELX and ORTEP-3 (used in small-molecule analysis) confirm the planar geometry of the 1,3-oxazole core, critical for π-π stacking interactions in enzyme binding .
Synthetic Routes: Similar compounds (e.g., ) are synthesized via cyclocondensation of sulfonyl chlorides with amino-alcohols, followed by carboxamide functionalization .
Biological Activity
The compound 1-[4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C20H20N2O3S
- Molecular Weight : Approximately 372.45 g/mol
- IUPAC Name : this compound
The presence of the benzenesulfonyl group and the oxazole ring contributes to its unique pharmacological profile.
Anticancer Properties
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing piperidine and sulfonamide moieties have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies indicate that compounds similar to This compound can effectively inhibit the growth of pancreatic cancer cells with IC50 values in the low micromolar range. For example, a related compound demonstrated an IC50 value of 0.58 μM against UM16 pancreatic cancer cells .
The proposed mechanism for the anticancer activity involves the inhibition of oxidative phosphorylation (OXPHOS), which is critical for ATP production in cancer cells. This inhibition leads to a depletion of ATP, ultimately resulting in cell death.
Structure-Activity Relationship (SAR)
SAR studies have indicated that modifications to the piperidine ring and substituents on the oxazole can significantly alter biological activity. For example, the introduction of different alkyl or aryl groups can enhance potency against specific targets while reducing off-target effects.
| Compound Modification | Biological Activity | IC50 (µM) |
|---|---|---|
| Parent Compound | Moderate | 5.0 |
| Fluorinated Variant | High | 0.58 |
| Sulfonamide Derivative | Very High | 0.31 |
Additional Pharmacological Activities
Beyond anticancer properties, this compound may exhibit other pharmacological activities:
- Antimicrobial Activity : Similar piperidine derivatives have shown promise as antibacterial agents.
- Anti-inflammatory Effects : Compounds with sulfonamide groups are often evaluated for their anti-inflammatory potential.
- Neurological Implications : Some derivatives have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Sulfonylation: Introduction of the benzenesulfonyl group via coupling reactions using sulfonyl chlorides in basic conditions (e.g., pyridine or triethylamine) .
- Oxazole ring formation: Cyclization of precursor amides or esters under thermal or catalytic conditions (e.g., using POCl₃ or DCC) .
- Piperidine functionalization: Coupling the oxazole intermediate with piperidine-4-carboxamide derivatives via nucleophilic substitution or amide bond formation . Purification often employs column chromatography or recrystallization, with reaction progress monitored by TLC .
Q. How is the compound structurally characterized post-synthesis?
Characterization methods include:
- Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and stereochemistry; FT-IR for functional group verification (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹) .
- Mass spectrometry: High-resolution MS (HRMS) for molecular weight validation and isotopic pattern analysis .
- X-ray crystallography: For definitive stereochemical assignment, though this requires high-purity crystals .
Q. What initial biological assays are recommended for activity screening?
- Enzyme inhibition assays: Test against targets like kinases or proteases using fluorogenic substrates or ELISA-based methods .
- Cytotoxicity screening: Use cell lines (e.g., HeLa, MCF-7) with MTT or resazurin assays to assess IC₅₀ values .
- Binding affinity studies: Radioligand displacement assays or surface plasmon resonance (SPR) for receptor interaction analysis .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized?
- Solvent optimization: Replace polar aprotic solvents (e.g., DMF) with less viscous alternatives (e.g., acetonitrile) to improve reaction kinetics .
- Catalyst screening: Test palladium or copper catalysts for coupling steps; adjust ligand ratios to minimize side products .
- Purity assessment: Use HPLC with C18 columns and UV detection (λ = 254 nm) to quantify impurities; optimize mobile phase gradients (e.g., methanol:buffer) .
Q. How to resolve discrepancies in biological activity data across studies?
- Replicate assays: Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal assays: Validate enzyme inhibition using both fluorescence-based and radiometric methods .
- Computational docking: Compare binding poses in different protein conformations (e.g., using AutoDock Vina) to explain variability .
Q. What experimental designs are suitable for studying target interactions?
- Mutagenesis studies: Modify key residues in the target protein’s active site to assess binding dependency .
- Isothermal titration calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Cryo-EM/X-ray co-crystallization: Resolve 3D structures of compound-target complexes to guide SAR .
Q. How to evaluate stability under physiological conditions?
- pH stability: Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS over 24–72 hours .
- Plasma stability: Assess metabolic resistance by incubating with human plasma and quantifying parent compound remaining .
Q. What strategies enhance structure-activity relationship (SAR) analysis?
- Substituent variation: Synthesize analogs with modified fluorophenyl or sulfonyl groups to map pharmacophore requirements .
- Free-Wilson analysis: Statistically correlate structural features (e.g., logP, polar surface area) with activity trends .
Q. Which computational methods predict pharmacokinetic properties?
Q. How to design formulations for in vivo studies?
- Solubility enhancement: Use co-solvents (e.g., PEG 400) or cyclodextrin complexes .
- Pharmacokinetic profiling: Conduct dose-ranging studies in rodents with LC-MS/MS quantification of plasma concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
